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molecular formula C10H12Cl2N2O B8458177 N-(2-chloroethyl) N'-(4-chloro2-methylphenyl)urea

N-(2-chloroethyl) N'-(4-chloro2-methylphenyl)urea

Cat. No. B8458177
M. Wt: 247.12 g/mol
InChI Key: RGZNOVZWHOOZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04059697

Procedure details

A solution of 2-chloroethyl isocyanate, 28.3 g. (0.27 mole) in 100 ml. of ether is added dropwise to a solution of 4-chloro-2-methylaniline, 38.0 g. (0.27 mole), in 500 ml. of ether. The solution is stirred 16 hours at room temperature, and the solid product is filtered and air dried, giving 47.2 g. (71% of theory) of the desired product, m.p. 190°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][N:4]=[C:5]=[O:6].[Cl:7][C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[C:10]([CH3:15])[CH:9]=1>CCOCC>[Cl:1][CH2:2][CH2:3][NH:4][C:5]([NH:12][C:11]1[CH:13]=[CH:14][C:8]([Cl:7])=[CH:9][C:10]=1[CH3:15])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCN=C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid product is filtered
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
giving 47.2 g

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClCCNC(=O)NC1=C(C=C(C=C1)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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